1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-17-13(5-6-15(17)20)12-18-8-10-19(11-9-18)14-4-2-3-7-16-14/h2-4,7,13H,5-6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNNVPWSFYLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the mixture being heated to 60-70°C and stirred for several hours . The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one exhibit significant antidepressant and anxiolytic properties. The piperazine moiety is often linked to these effects, as it can interact with serotonin and dopamine receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound could potentially enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms .
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Its structural components allow it to interfere with cellular signaling pathways associated with tumor growth. For instance, studies have indicated that similar pyrrolidinone derivatives can induce apoptosis in cancer cells through the modulation of pathways involving Bcl-2 family proteins .
Neuroprotective Effects
Neuroprotection is another area where this compound has been investigated. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of mitochondrial function and reduction of reactive oxygen species .
Treatment of Neurological Disorders
Given its neuroprotective properties, 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one could be explored as a therapeutic agent for conditions like depression, anxiety disorders, and neurodegenerative diseases. Clinical trials are needed to establish its efficacy and safety profile in human subjects.
Cancer Therapy
The anticancer potential of this compound suggests it could be developed into a novel treatment option for various malignancies. Ongoing research aims to optimize its structure for enhanced potency and selectivity against cancer cells while minimizing toxicity to normal cells.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key analogs are compared below based on structural motifs and inferred properties:
*Estimated based on formula.
Key Observations:
- Piperazine Substituents : The pyridin-2-yl group in the target compound contrasts with MK45’s electron-withdrawing chloro-trifluoromethylpyridine, which likely increases MK45’s lipophilicity (logP) and metabolic stability .
- Molecular Weight : The target compound (~330–350 Da) adheres more closely to Lipinski’s "Rule of Five" than the compound (664.8 Da), suggesting superior oral bioavailability .
Pharmacological Implications
- Target Compound : The pyridinylpiperazine moiety may act as a spacer for receptor binding, similar to antipsychotics like aripiprazole. Its moderate size could balance CNS penetration and solubility.
- Compound : The bulky fused-ring system and oxetan group could optimize target selectivity but may limit blood-brain barrier penetration.
Biological Activity
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Chemical Name : 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one
- Molecular Formula : C17H22N4O
- Molecular Weight : 282.38338 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The presence of the piperazine and pyridine moieties suggests potential interactions with dopaminergic and serotonergic systems, which are crucial in the treatment of psychiatric disorders.
1. Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is known to enhance binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the synaptic cleft.
2. Antitumor Activity
Studies have shown that derivatives of pyrrolidinone compounds possess significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, related compounds have demonstrated efficacy against various cancer types by targeting specific kinases involved in tumor growth.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Apoptosis induction | |
| Antimicrobial | Membrane disruption |
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly enhanced antidepressant-like behavior in rodent models. The tested compound showed a notable increase in locomotor activity, suggesting its potential as an antidepressant agent.
Case Study 2: Antitumor Activity
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell viability significantly compared to untreated controls. The study utilized MTT assays to quantify cell proliferation, showing a dose-dependent response.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing biological activity. Modifications on the pyridine and piperazine rings have been correlated with enhanced potency against specific targets, indicating a promising avenue for drug development.
Q & A
Basic: What synthetic strategies are optimal for preparing 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidin-2-one core via cyclization of a substituted amine with a ketone or ester.
- Step 2: Introduction of the pyridin-2-ylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3: Methylation at the pyrrolidinone nitrogen using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Optimization Tips:
- Temperature: Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Purification: Use flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC for high-purity isolates .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of the piperazine-pyrrolidinone linkage. Key signals include the pyrrolidinone carbonyl (~175 ppm in ¹³C) and pyridine protons (δ 7.5–8.5 ppm in ¹H) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₂₃N₃O₂ requires m/z 301.1789) .
- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms (e.g., dopamine D2 vs. D3) .
- Stereochemical Purity: Undetected enantiomers (if chiral centers exist) can exhibit divergent binding affinities. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Solubility Artifacts: Poor aqueous solubility may lead to false negatives. Optimize formulations using co-solvents (e.g., DMSO/PEG 400) or nanoemulsions .
Methodology:
- Conduct dose-response curves in parallel assays.
- Validate target engagement via radioligand binding or CRISPR knockout models .
Advanced: What structural modifications could enhance this compound’s selectivity for CNS targets (e.g., serotonin or dopamine receptors)?
Answer:
- Piperazine Substitution: Replace pyridin-2-yl with fluorinated aryl groups (e.g., 2,4-difluorophenyl) to improve blood-brain barrier penetration and receptor subtype selectivity (e.g., α1-adrenergic vs. D2) .
- Pyrrolidinone Modifications: Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to stabilize receptor-ligand interactions via hydrophobic effects .
- Linker Optimization: Shorten the methylene bridge to reduce conformational flexibility and enhance binding specificity .
Validation:
- Perform molecular docking studies (e.g., AutoDock Vina) against receptor crystal structures (PDB: 6CM4 for D3) .
- Test in vivo using rodent models of neurotransmitter modulation .
Advanced: How do solvent polarity and pH affect the stability of this compound during long-term storage?
Answer:
- Stability Risks:
- Hydrolysis: The pyrrolidinone ring is susceptible to ring-opening in aqueous acidic/basic conditions (pH <3 or >10) .
- Oxidation: The pyridine moiety may degrade under prolonged light exposure.
- Optimal Storage:
- Solvent: Anhydrous DMSO or ethanol at -20°C in amber vials .
- pH: Neutral buffers (pH 6–8) for aqueous solutions, with 0.01% BHT as an antioxidant .
Advanced: What computational methods are recommended for predicting this compound’s ADMET properties?
Answer:
- Software Tools:
- ADMET Prediction: SwissADME or ADMETLab 2.0 for bioavailability, CYP inhibition, and hERG liability .
- Metabolism: Use StarDrop’s P450 Module to identify potential metabolic hotspots (e.g., N-demethylation of piperazine) .
- Key Parameters:
Advanced: How can researchers address low reproducibility in synthetic yields reported for this compound?
Answer:
Common pitfalls include:
- Incomplete Purification: Residual catalysts (e.g., Pd from coupling reactions) skew yield calculations. Use ICP-MS to detect metal contaminants .
- Atmospheric Moisture: Hygroscopic intermediates (e.g., piperazine derivatives) require strict anhydrous conditions (glovebox, molecular sieves) .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
